molecular formula C14H9F6NO B1380943 4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl CAS No. 875774-78-0

4-Amino-4'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl

Cat. No.: B1380943
CAS No.: 875774-78-0
M. Wt: 321.22 g/mol
InChI Key: PATVOPCYVXCLDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-4’-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl is an organic compound characterized by the presence of amino, trifluoromethoxy, and trifluoromethyl groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4’-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The biphenyl precursor undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Trifluoromethoxylation: The trifluoromethoxy group is introduced using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4’-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The trifluoromethyl and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-Amino-4’-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-4’-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The amino group may form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-4’-(trifluoromethyl)biphenyl: Lacks the trifluoromethoxy group, which may affect its chemical properties and applications.

    4-Amino-4’-(trifluoromethoxy)biphenyl: Lacks the trifluoromethyl group, leading to differences in reactivity and biological activity.

Uniqueness

4-Amino-4’-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential for diverse applications in various fields.

Properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6NO/c15-13(16,17)12-7-9(21)3-6-11(12)8-1-4-10(5-2-8)22-14(18,19)20/h1-7H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATVOPCYVXCLDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)N)C(F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.